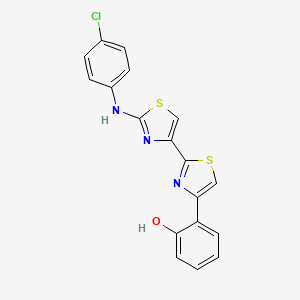

CYP1B1 ligand 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H12ClN3OS2 |

|---|---|

Molecular Weight |

385.9 g/mol |

IUPAC Name |

2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol |

InChI |

InChI=1S/C18H12ClN3OS2/c19-11-5-7-12(8-6-11)20-18-22-15(10-25-18)17-21-14(9-24-17)13-3-1-2-4-16(13)23/h1-10,23H,(H,20,22) |

InChI Key |

VRAQSTXNFSNVPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of Novel CYP1B1 Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: CYP1B1 as a Therapeutic Target

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are primarily involved in the metabolism of a wide array of xenobiotics and endogenous compounds.[1] Unlike other CYPs that are mainly expressed in the liver, CYP1B1 is found predominantly in extrahepatic tissues, including the prostate, breast, uterus, and ovaries.[2][3] A compelling body of research has highlighted the unique expression profile of CYP1B1: it is significantly overexpressed in a multitude of human cancers, while its expression in corresponding normal tissues is often low or undetectable.[4][5][6]

This differential expression pattern establishes CYP1B1 as an attractive and promising target for cancer therapy and chemoprevention.[6][7] The enzyme's role in cancer is multifaceted. It contributes to carcinogenesis by metabolically activating procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and 17β-estradiol, into DNA-binding metabolites that can initiate tumorigenesis.[7][8][9] Furthermore, CYP1B1 is implicated in the development of resistance to various anticancer drugs, including docetaxel, paclitaxel, and tamoxifen, by metabolizing them into inactive forms.[2][4][10] Consequently, the inhibition of CYP1B1 activity presents a viable therapeutic strategy to prevent procarcinogen activation and to overcome chemoresistance in tumors.[2][3]

This guide provides an in-depth overview of the discovery and synthesis of novel CYP1B1 ligands, focusing on key signaling pathways, experimental evaluation protocols, and a summary of potent inhibitors.

Key Signaling Pathways Involving CYP1B1

The expression and activity of CYP1B1 are modulated by complex signaling networks. Understanding these pathways is crucial for developing targeted therapeutic strategies.

Aryl Hydrocarbon Receptor (AhR) Signaling

The primary regulatory pathway for CYP1B1 expression involves the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][11] In an unliganded state, AhR resides in the cytoplasm within a protein complex. Upon binding to ligands, such as PAHs, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1B1, to initiate transcription.[12]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1B1 gene induction.

Wnt/β-Catenin Signaling

Recent studies have revealed a connection between CYP1B1 and the Wnt/β-catenin signaling pathway, which is critical in tumorigenesis.[13] In the absence of a Wnt signal, β-catenin is phosphorylated and targeted for proteasomal degradation. Upon Wnt activation, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target genes involved in cell proliferation and metastasis.[14] Evidence suggests that CYP1B1 can enhance Wnt/β-catenin signaling, promoting an epithelial-mesenchymal transition (EMT) phenotype and increasing the expression of oncogenic proteins.[11][14]

Caption: CYP1B1-mediated activation of the Wnt/β-catenin signaling pathway.

Discovery and Synthesis of Novel Ligands

The search for potent and selective CYP1B1 inhibitors has led to the exploration of diverse chemical scaffolds.

Key Inhibitor Scaffolds

-

α-Naphthoflavone (ANF) and Derivatives: ANF is a well-known non-selective CYP1 inhibitor. Significant efforts have focused on synthesizing ANF derivatives to improve potency and selectivity for CYP1B1.[2] Modifications to the B and C rings of the flavone core have yielded highly potent inhibitors, with some compounds exhibiting IC50 values in the low nanomolar and even picomolar range.[15]

-

Estrane Derivatives: Given that estradiol is an endogenous substrate, steroid-based inhibitors have been developed.[16] Attaching various aryl and pyridinyl groups to the A-ring of the estrane scaffold has produced compounds with high inhibitory activity.[3][17] The presence of a 17β-hydroxyl group on the D-ring appears crucial for potent interaction with the enzyme.[16][17]

-

Trans-Stilbenes: Resveratrol, a natural trans-stilbene, shows inhibitory activity against CYP1B1. Synthetic analogs, such as 2,4,3′,5′-tetramethoxystilbene (TMS), are among the most potent and selective inhibitors identified.[1][2]

-

Other Scaffolds: A variety of other chemical classes are being explored, including carbazoles, chalcones, and 2,4-diarylthiazoles, through scaffold-hopping and structure-based design approaches.[7][12]

Synthesis Strategies

The synthesis of these inhibitors often involves established organic chemistry reactions. For instance, the synthesis of C2-substituted estrane-pyridine derivatives has been successfully achieved using Suzuki-Miyaura cross-coupling reactions.[3] The synthesis of α-naphthoflavone derivatives typically involves the Baker–Venkataraman rearrangement or related methods to construct the central chromone core, followed by functional group modifications.[15]

Experimental Protocols for Ligand Evaluation

The characterization of novel CYP1B1 ligands requires a series of robust in vitro and cell-based assays to determine potency, selectivity, and mechanism of action.

General Workflow for Inhibitor Screening

A typical workflow for identifying and characterizing novel CYP1B1 inhibitors involves a multi-step process from initial screening to detailed mechanistic studies.

Caption: A generalized experimental workflow for CYP1B1 inhibitor discovery.

Recombinant Human CYP1B1 Inhibition Assay (EROD Assay)

This is the most common in vitro method to assess the inhibitory activity of compounds against CYP1 family enzymes.[3][18]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CYP1B1.

-

Principle: The assay measures the O-deethylation of the fluorogenic substrate 7-ethoxyresorufin (7-ER) into the highly fluorescent product resorufin.[19] The reduction in resorufin formation in the presence of a test compound corresponds to the level of enzyme inhibition.[18]

-

Methodology:

-

Preparation: Prepare a series of dilutions of the test compound in a suitable buffer (e.g., potassium phosphate buffer). The final solvent concentration (e.g., DMSO, acetonitrile) should be kept constant and low (<1%) across all wells.[20]

-

Reaction Mixture: In a 96-well microplate, add recombinant human CYP1B1 enzyme, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound dilutions.[5][19]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[5]

-

Initiation: Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate.[18]

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).[19]

-

Calculation: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.[18]

-

Cell-Based CYP1B1 Inhibition Assay

This assay provides a more physiologically relevant context by evaluating inhibitor activity within intact cells.

-

Objective: To assess a compound's ability to inhibit CYP1B1 activity in cancer cells that overexpress the enzyme.

-

Principle: Cancer cell lines with high CYP1B1 expression (e.g., docetaxel-resistant MCF-7 or A549 cells) are treated with the inhibitor.[4][18] The inhibition of CYP1B1 is measured either by a reduction in the metabolism of a pro-drug activated by CYP1B1 or by the reduced turnover of a fluorogenic probe.

-

Methodology:

-

Cell Culture: Seed CYP1B1-overexpressing cells in microplates and allow them to adhere.

-

Treatment: Treat the cells with the test compound at various concentrations for a defined period.

-

Substrate Addition: Add a CYP1B1 substrate (e.g., a pro-drug or a fluorogenic probe) to the cells.

-

Quantification: After incubation, quantify the metabolic product using an appropriate method (e.g., luminescence, fluorescence, or LC-MS).

-

Downstream Analysis: The effect of the inhibitor on downstream events, such as overcoming drug resistance (e.g., increased sensitivity to docetaxel) or apoptosis induction, can also be measured as a functional readout of CYP1B1 inhibition.[5][10]

-

Quantitative Data of Novel CYP1B1 Ligands

The following tables summarize the inhibitory potency and selectivity of representative compounds from different chemical classes.

Table 1: Inhibitory Activity of α-Naphthoflavone (ANF) Derivatives

| Compound | Modification | CYP1B1 IC50 (nM) | Selectivity (CYP1A1/CYP1B1) | Reference |

|---|---|---|---|---|

| ANF (Lead) | - | ~5.0 | ~1 | [15] |

| 9e | 4'-CF3 on B-ring | 0.49 | >2000 | [15] |

| 9j | 3',4'-Cl on B-ring | 0.52 | >1900 | [15] |

| ANF Derivative | Water-soluble | 0.043 | High |[2][10] |

Table 2: Inhibitory Activity of Estrane Derivatives

| Compound | Structure | CYP1B1 IC50 (μM) | Selectivity (CYP1A1/CYP1B1) | Reference |

|---|---|---|---|---|

| 2-(Pyridin-3-yl)-estradiol (4a) | Pyridinyl at C2 | 0.011 | N/A | [3] |

| 2-(4-Fluorophenyl)-E2 | 4-Fluorophenyl at C2 | 0.24 | 20 | [16][17] |

| C17α-ethynyl derivative | 4-Fluorophenyl at C2 | 0.37 | 25 |[16][17] |

Conclusion and Future Directions

CYP1B1 remains a highly validated target for anticancer drug development. The discovery of ligands that can selectively inhibit its activity holds immense promise for both preventing cancer initiation and overcoming resistance to existing chemotherapies.[6][7] Structure-based drug design, aided by computational modeling and a deeper understanding of enzyme-ligand interactions, has accelerated the development of inhibitors with picomolar potency and high selectivity over other CYP1 family members.[2][12]

Future research will likely focus on optimizing the pharmacokinetic properties of these potent inhibitors, such as improving solubility and metabolic stability, to advance them into clinical development.[15] Furthermore, exploring the dual role of CYP1B1 in activating specific pro-drugs could lead to tumor-selective therapies, where a CYP1B1-activated drug is co-administered with a CYP1B1 inhibitor to protect normal tissues.[7][9] The continued investigation into the complex biology of CYP1B1 and the innovative synthesis of novel ligands are critical steps toward realizing the full therapeutic potential of targeting this unique enzyme.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of cytochrome P450 1B1 inhibitors as new promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 12. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 15. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting Cytochrome P450 (CYP) 1B1 Enzyme with Four Series of A-Ring Substituted Estrane Derivatives: Design, Synthesis, Inhibitory Activity, and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. jocpr.com [jocpr.com]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

Characterization of CYP1B1 Ligand Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the characterization of ligand binding affinity for Cytochrome P450 1B1 (CYP1B1). CYP1B1 is a member of the cytochrome P450 superfamily of enzymes and is a significant target in cancer research and drug development due to its role in metabolizing procarcinogens and its overexpression in various tumor cells.[1] Understanding the binding affinity of ligands to CYP1B1 is crucial for the development of selective inhibitors with therapeutic potential.

This guide details quantitative binding data for a range of CYP1B1 ligands, outlines step-by-step experimental protocols for key binding assays, and provides visualizations of relevant signaling pathways and experimental workflows.

Quantitative Ligand Binding Data

The binding affinity of various ligands to CYP1B1 has been determined using a range of biophysical and biochemical assays. The most common parameters reported are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). A lower value for these parameters generally indicates a higher binding affinity. The following table summarizes quantitative data for several known CYP1B1 inhibitors.

| Ligand Class | Ligand Name | Binding Affinity | Assay Method | Reference |

| Stilbenes | 2,4,3',5'-Tetramethoxystilbene (TMS) | IC50: 3 nM | EROD | [2] |

| 2,4,2',6'-Tetramethoxystilbene | IC50: 2 nM | EROD | [3] | |

| Resveratrol | Ki: 23 µM | Noncompetitive Inhibition | [4] | |

| Flavonoids | α-Naphthoflavone | IC50: ~50-60 nM | EROD | [2] |

| Homoeriodictyol | IC50: 0.24 µM | EROD | ||

| Alkaloids | Berberine | Ki: 44 nM | [4] | |

| Endogenous Ligands | Melatonin | Ki: 14 µM | [4] |

Note: IC50 values are dependent on assay conditions, particularly substrate concentration. Ki provides a more absolute measure of binding affinity for inhibitors. Kd is a direct measure of the equilibrium dissociation constant.

Signaling Pathways Involving CYP1B1

The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Understanding this pathway is crucial for contextualizing the role of CYP1B1 in cellular processes.

Experimental Protocols

Accurate determination of ligand binding affinity requires robust and well-controlled experimental procedures. Below are detailed protocols for three common methods used to characterize CYP1B1-ligand interactions.

This is a fluorometric assay used to determine the inhibitory potential of a compound against CYP1B1 by measuring the reduction in the enzymatic conversion of a fluorogenic substrate.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-Ethoxyresorufin (EROD) substrate

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Test inhibitor compounds

-

Potassium phosphate buffer (pH 7.4)

-

96- or 384-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In each well of the microplate, add the following in order:

-

Potassium phosphate buffer

-

Test inhibitor dilution (or vehicle control)

-

Recombinant CYP1B1 enzyme

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]

-

Reaction Initiation: Prepare a reaction mix containing the EROD substrate and the NADPH regenerating system in potassium phosphate buffer. Initiate the enzymatic reaction by adding this mix to each well.[5]

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.[5]

-

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader with excitation at ~530 nm and emission at ~590 nm.[5]

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

-

This method relies on the intrinsic fluorescence of tryptophan residues in the protein. Ligand binding can cause a change in the local environment of these residues, leading to a quenching of the fluorescence signal, which can be used to determine the binding constant (Kd).

Materials:

-

Purified CYP1B1 protein

-

Ligand of interest

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Fluorometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 300 to 400 nm.

-

Protein Sample Preparation: Prepare a solution of CYP1B1 in the assay buffer at a fixed concentration (e.g., 1-2 µM).

-

Titration:

-

Record the fluorescence spectrum of the protein solution alone.

-

Make successive small additions of a concentrated stock solution of the ligand to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

-

-

Inner Filter Effect Correction: To correct for absorbance of the ligand at the excitation and emission wavelengths, perform a control titration of the ligand into a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the tryptophan in the protein.

-

Data Analysis:

-

Correct the observed fluorescence intensity at the emission maximum for the inner filter effect.

-

Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.

-

Fit the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation or a one-site binding model) to determine the dissociation constant (Kd).

-

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte, providing kinetic information (association and dissociation rates) in addition to binding affinity.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified CYP1B1 protein (ligand)

-

Ligand of interest (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the CYP1B1 protein solution over the activated surface to allow for covalent coupling. The protein concentration and injection time should be optimized to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Interaction Analysis:

-

Inject a series of concentrations of the analyte (ligand) in the running buffer over the immobilized CYP1B1 surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time during the association phase.

-

Switch back to running buffer flow and monitor the dissociation of the analyte from the surface.

-

-

Surface Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of CYP1B1 inhibitors, from initial high-throughput screening to detailed kinetic analysis.

This guide provides a foundational understanding of the key aspects of characterizing ligand binding to CYP1B1. For successful implementation, it is essential to optimize the specific conditions for each assay and ligand-protein system under investigation.

References

Mechanism of Action of CYP1B1 Ligand 2: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action of inhibitory ligands of Cytochrome P450 1B1 (CYP1B1), with a specific focus on a representative ligand, herein referred to as "Ligand 2" (exemplified by proanthocyanidin). This document is intended for researchers, scientists, and drug development professionals engaged in oncology, toxicology, and drug metabolism research.

1. Introduction to CYP1B1

Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that plays a critical role in the metabolism of a wide array of endogenous and exogenous compounds.[1][2] It is an extrahepatic enzyme, with notable expression in hormone-responsive tissues such as the breast, prostate, and ovaries.[2] CYP1B1 is involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), and the metabolism of steroid hormones, including 17β-estradiol.[1][3] Due to its significant overexpression in various tumor tissues compared to normal tissues, CYP1B1 has emerged as a promising therapeutic target for cancer chemoprevention and treatment.[1][2][4]

Inhibitors of CYP1B1 can block the metabolic activation of procarcinogens and modulate the effects of endogenous hormones, thereby representing a potential strategy for cancer therapy.[5] This guide delves into the molecular mechanisms by which these inhibitory ligands, exemplified by "Ligand 2," exert their effects.

2. Enzyme Kinetics and Inhibition Profile

The interaction of an inhibitory ligand with CYP1B1 can be characterized by its inhibition constant (IC₅₀) and its effect on the enzyme's kinetic parameters, namely the maximum reaction velocity (Vmax) and the Michaelis constant (Km).

Table 1: Enzyme Kinetic Parameters for CYP1B1 Inhibition by Ligand 2 (Proanthocyanidin)

| Condition | Vmax (nM/min/pmol CYP1B1) | Km (mM) | IC₅₀ (µM) | Inhibition Type |

| Without Ligand 2 | 102.98 ± 12.91 | 0.236 ± 0.074 | - | - |

| With Ligand 2 (at IC₅₀) | 49.79 ± 0.88 | 0.525 ± 0.02 | 2.53 ± 0.01 | Mixed-type |

Data extracted from a study on proanthocyanidin as a CYP1B1 inhibitor.[1]

The data indicates that "Ligand 2" acts as a mixed-type inhibitor of CYP1B1.[1] This mode of inhibition signifies that the ligand can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with both substrate binding (increase in Km) and the catalytic turnover rate (decrease in Vmax).[1]

3. Molecular Binding and Interactions

The inhibitory activity of ligands is dictated by their specific interactions with the amino acid residues within the active site of CYP1B1. Molecular docking and simulation studies have elucidated the key binding determinants.

"Ligand 2" (proanthocyanidin) has been shown to bind to key residues such as Phe231, Gly329, and Ala330, as well as the heme cofactor.[1] The primary modes of interaction include:

-

Hydrogen Bonding: Formation of hydrogen bonds with amino acid side chains and the heme group stabilizes the ligand within the active site.

-

π-π Stacking: Aromatic moieties of the ligand can engage in π-π stacking interactions with aromatic residues like Phe231 and the heme porphyrin ring.[1]

These interactions physically obstruct the binding of endogenous substrates and procarcinogens, and can also interfere with the electron transfer necessary for catalysis.[1]

4. Modulation of Signaling Pathways

The expression and activity of CYP1B1 are tightly regulated by complex signaling networks. Inhibitory ligands can directly impact CYP1B1 function and also influence these related pathways.

4.1. Aryl Hydrocarbon Receptor (AhR) Pathway

The primary regulatory pathway for CYP1B1 gene expression is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7]

-

Mechanism: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.[8] Upon binding of a ligand (e.g., PAHs), the AhR complex translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[6][8] This AhR/ARNT complex then binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, initiating its transcription.[6][7]

Inhibitory ligands can potentially interfere with this pathway, although direct antagonism of AhR by all CYP1B1 inhibitors is not a universal mechanism.

References

- 1. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 5. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. salvestrol-cancer.com [salvestrol-cancer.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

The Role of Cytochrome P450 1B1 in Procarcinogen Activation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that plays a critical role in the metabolic activation of a wide array of procarcinogens, converting them into highly reactive, DNA-damaging metabolites. Unlike most CYP enzymes, which are primarily found in the liver, CYP1B1 is expressed in various other tissues, including the breast, prostate, lung, and ovaries.[1][2] Notably, its expression is significantly upregulated in a broad spectrum of human tumors compared to adjacent normal tissues, positioning it as a near-universal tumor marker and a compelling target for cancer therapy and chemoprevention.[1][3][4][5] This guide provides a comprehensive overview of CYP1B1's function in procarcinogen activation, its regulation, substrate specificity, role in carcinogenesis, and the experimental methodologies used for its study.

Introduction to CYP1B1

The Cytochrome P450 (CYP) superfamily of enzymes are central to the metabolism of a vast number of endogenous and exogenous compounds, including drugs, steroids, and environmental chemicals.[3] Within this family, the CYP1 subfamily, which includes CYP1A1, CYP1A2, and CYP1B1, is particularly important for the metabolic activation of environmental procarcinogens.[3][6]

CYP1B1, encoded by the CYP1B1 gene, is a monooxygenase that catalyzes the introduction of an oxygen atom into its substrates. While this process is often a detoxification step, for certain inert procarcinogens, it is a critical activation step that transforms them into ultimate carcinogens capable of binding to DNA and initiating carcinogenesis.[7][8][9] The enzyme's high expression in hormone-responsive tissues and its role in estrogen metabolism further link it to the etiology of hormone-mediated cancers.[10][11]

Mechanism of Procarcinogen Activation

The carcinogenic potential of many environmental chemicals is only realized after metabolic activation.[7] CYP1B1 is a key enzyme in the initial phase of this process, particularly for classes of compounds like polycyclic aromatic hydrocarbons (PAHs), heterocyclic amines, and aromatic amines.[6][12][13]

The activation process generally involves the following steps:

-

Monooxygenation: CYP1B1 introduces an oxygen atom into the procarcinogen molecule, typically forming a highly reactive epoxide intermediate.[7][8]

-

Hydration: In the case of PAHs, the epoxide is then converted by epoxide hydrolase into a dihydrodiol.

-

Second Monooxygenation: CYP1B1 can then act on the dihydrodiol, creating a diol-epoxide.[7][8] This diol-epoxide is often the "ultimate carcinogen," a highly electrophilic species that can readily form covalent adducts with nucleophilic sites on DNA.

-

DNA Adduct Formation: These DNA adducts can lead to mutations during DNA replication, potentially initiating the process of malignant transformation.[3]

This multi-step activation pathway is a critical event in chemical carcinogenesis. Studies using Cyp1b1-null mice have provided definitive evidence for the enzyme's role; these mice show significantly reduced tumor formation when exposed to procarcinogens like 7,12-dimethylbenz[a]anthracene (DMBA) and dibenzo[a,l]pyrene (DB[a,l]P).[7][12]

Regulation of CYP1B1 Expression

The expression of the CYP1B1 gene is tightly regulated, primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7][12] AhR is a ligand-activated transcription factor that binds to various environmental pollutants, including many of the same procarcinogens that CYP1B1 metabolizes.[14]

The AhR Signaling Pathway:

-

Ligand Binding: In the cytoplasm, a procarcinogen (e.g., a PAH) or a dioxin-like compound binds to the AhR, causing a conformational change.

-

Nuclear Translocation: The ligand-AhR complex translocates into the nucleus.

-

Dimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: This AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter region of target genes, including CYP1B1.

-

Protein Expression: Binding to the XRE initiates the transcription of the CYP1B1 gene, leading to increased synthesis of the CYP1B1 enzyme.

This mechanism creates a feedback loop where the presence of procarcinogens induces the very enzyme responsible for their activation. In addition to xenobiotics, factors like pro-inflammatory cytokines (e.g., IL-6) and hormones can also modulate CYP1B1 expression.[1][3]

Substrate Specificity and Role in Carcinogenesis

CYP1B1 metabolizes a diverse range of substrates, including both exogenous procarcinogens and endogenous compounds like steroid hormones.[12] Its activity can therefore contribute to carcinogenesis through multiple mechanisms.

Exogenous Procarcinogens

CYP1B1 is proficient in activating numerous classes of environmental carcinogens. A key feature is its ability to metabolize planar polyaromatic ring systems.[1]

Table 1: Procarcinogenic Substrates Activated by CYP1B1

| Class | Examples | Reference(s) |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene (B[a]P), 7,12-Dimethylbenz[a]anthracene (DMBA), Dibenzo[a,l]pyrene (DB[a,l]P) | [7][8][9][12] |

| Heterocyclic Aromatic Amines (HAAs) | 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | [12][15] |

| Aromatic Amines & Aminoazo Dyes | 2-Aminofluorene | [12][16] |

| Mycotoxins | Aflatoxin B1 (AFB1) | [12][15] |

| Nitroaromatic Hydrocarbons | Various |[12] |

Endogenous Substrates: The Estrogen Link

CYP1B1 plays a significant role in the metabolism of estrogens, particularly 17β-estradiol (E2).[2][17] It predominantly catalyzes the 4-hydroxylation of E2 to form 4-hydroxyestradiol (4-OH-E2).[2][18] This metabolite is of high concern because:

-

It retains significant estrogenic activity.[2]

-

It can be further oxidized to a semiquinone and then a quinone, which are highly reactive species that can generate free radicals and form DNA adducts.[3][6][13]

This pathway is a proposed mechanism for the initiation of hormone-related cancers, such as breast and ovarian cancer.[2][10] The ratio of 4-OH-E2 to the less carcinogenic 2-OH-E2 (primarily produced by CYP1A1) is considered a potential biomarker for cancer risk.[2]

Expression in Tumors

A defining characteristic of CYP1B1 is its differential expression, with high levels observed in a wide variety of tumors but little to no detectable protein in corresponding normal tissues.[1][4][5] This tumor-specific expression has been confirmed across numerous cancer types.

Table 2: Expression of CYP1B1 in Human Tumors vs. Corresponding Normal Tissues

| Cancer Type | Expression in Tumor Cells | Expression in Normal Cells | Reference(s) |

|---|---|---|---|

| Breast | High (77-82% of cases) | Undetectable | [4] |

| Ovary | High (>92% of cases) | Undetectable | [3][4] |

| Prostate | High | Undetectable | [1][2][3] |

| Colon | High | Undetectable | [3][4] |

| Lung | High | Undetectable | [3][4] |

| Brain | High | Undetectable | [3][4] |

| Kidney | High | Undetectable | [3][4] |

| Bladder | High | Undetectable |[4][19] |

Genetic Polymorphisms and Cancer Risk

Several single nucleotide polymorphisms (SNPs) in the CYP1B1 gene have been identified that result in amino acid substitutions. These variants can alter the enzyme's catalytic activity and have been associated with varying risks for different cancers, although study results are sometimes inconsistent.[10][20]

Table 3: Common Functional Polymorphisms in CYP1B1 and Their Associated Cancer Risks

| Polymorphism | Codon Change | Allele Name | Associated Cancer Risk (Examples) | Reference(s) |

|---|---|---|---|---|

| rs10012 | Arg48Gly | G allele | Associated with endometrial cancer risk in Caucasians. | [20] |

| rs1056827 | Ala119Ser | T allele (Ser) | Associated with increased prostate cancer risk; may confer susceptibility to cancer in Asians. | [20][21] |

| rs1056836 | Leu432Val | G allele (Val) | Associated with higher risk of endometrial and lung cancer, but lower risk of ovarian cancer. The Val allele shows higher catalytic efficiency for E2 4-hydroxylation. | [2][20][22] |

| rs1800440 | Asn453Ser | G allele (Ser) | Associated with endometrial cancer risk in Caucasians. |[20] |

The Val432 variant, in particular, has been shown to have a higher catalytic efficiency for the 4-hydroxylation of estradiol, potentially leading to increased production of genotoxic metabolites.[2]

Experimental Methodologies

The study of CYP1B1 involves a combination of molecular biology, biochemistry, and cell biology techniques to measure its expression and activity.

Protocol 1: Quantification of CYP1B1 mRNA by qRT-PCR[23][24][25][26]

This method measures the amount of CYP1B1 gene transcript in a sample.

-

RNA Isolation: Total RNA is extracted from tissue samples or cultured cells using a commercial kit (e.g., Trizol reagent or RNeasy kit). The quality and quantity of RNA are assessed via spectrophotometry.

-

Reverse Transcription (RT): The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR (qPCR): The cDNA serves as a template for PCR amplification using primers specific to the CYP1B1 gene. A fluorescent dye (e.g., SYBR Green) or a probe is included in the reaction, which allows for the real-time monitoring of DNA amplification.

-

Quantification: The level of CYP1B1 mRNA is quantified by comparing its amplification curve to that of a standard curve or by using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).

Protocol 2: Analysis of CYP1B1 Protein by Western Blotting[23][27]

This technique detects the presence and relative amount of CYP1B1 protein.

-

Protein Extraction: Cells are lysed or tissues are homogenized to extract total protein. For CYP enzymes, a microsomal fraction is often prepared via differential centrifugation. Protein concentration is determined using an assay like the Bradford or BCA assay.

-

SDS-PAGE: A specific amount of protein (e.g., 30 µg) is denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel onto a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to CYP1B1.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

A chemiluminescent substrate is added, which reacts with the HRP to produce light. The signal is captured on X-ray film or with a digital imager, revealing a band corresponding to the size of the CYP1B1 protein.

-

Protocol 3: Measurement of CYP1B1 Enzymatic Activity (EROD Assay)[23][28]

This assay measures the catalytic function of CYP1B1.

-

Sample Preparation: Microsomes are prepared from tissues or cells as described for Western Blotting.

-

Reaction Setup: The microsomal fraction is incubated in a buffer containing NADPH (as a cofactor) and a fluorogenic substrate, 7-ethoxyresorufin.

-

Enzymatic Conversion: CYP1B1 (and other CYP1 enzymes) catalyzes the O-deethylation of 7-ethoxyresorufin to produce resorufin, which is highly fluorescent.

-

Fluorescence Measurement: The rate of resorufin formation is measured over time using a fluorescence spectrophotometer or plate reader.

-

Specificity: To specifically measure CYP1B1 activity in the presence of CYP1A1/1A2, a highly selective inhibitor like 2,4,3',5'-tetramethoxystilbene (TMS) can be used.[23] The difference in activity in the absence and presence of TMS provides a measure of CYP1B1-specific activity.[23]

Therapeutic Implications

The tumor-specific expression of CYP1B1 makes it an attractive target for cancer therapy.[17][24] Two main strategies are being explored:

-

CYP1B1 Inhibition: Developing selective inhibitors of CYP1B1 can prevent the activation of procarcinogens and block the production of genotoxic estrogen metabolites.[25][26] This approach holds promise for both cancer prevention (chemoprevention) and treatment.[25] Furthermore, since CYP1B1 can inactivate certain chemotherapeutic drugs (e.g., docetaxel), its inhibition may also help overcome drug resistance.[24]

-

Prodrug Activation: The high enzymatic activity of CYP1B1 within the tumor microenvironment can be exploited to design novel prodrugs.[17] These are inactive compounds that are selectively metabolized and activated into potent cytotoxic agents by CYP1B1 directly at the tumor site, thereby minimizing systemic toxicity.[17]

Conclusion

CYP1B1 is a uniquely expressed enzyme with a profound role in the metabolic activation of numerous environmental and dietary procarcinogens. Its induction by the AhR pathway and its ability to generate carcinogenic estrogen metabolites firmly link it to the molecular pathogenesis of many cancers. The enzyme's differential expression, being abundant in tumors but largely absent in normal tissues, not only marks it as a significant biomarker but also opens a therapeutic window for the development of targeted cancer treatments and prevention strategies. Further research into selective CYP1B1 modulators and the complex interplay of its genetic variants will continue to refine our understanding and enhance our ability to combat carcinogenesis.

References

- 1. portlandpress.com [portlandpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 4. Evidence that CYP1B1 is a Universal Tumour Marker by Professor Dan Burke, September 2007 | Stichting Orthokennis [orthokennis.nl]

- 5. salvestrol-cancer.com [salvestrol-cancer.com]

- 6. The Activation of Procarcinogens by CYP1A1/1B1 and Related Chemo-Preventive Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessapps.amdi.usm.my [accessapps.amdi.usm.my]

- 9. researchgate.net [researchgate.net]

- 10. CYP1B1 and hormone-induced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYP1B1 converts procarcinogens into genotoxins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mygenefood.com [mygenefood.com]

- 19. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Association between the CYP1B1 polymorphisms and risk of cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytochrome P1B1 (CYP1B1) polymorphisms and cancer risk: a meta-analysis of 52 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CYP1A1 and CYP1B1 polymorphisms and risk of lung cancer among never smokers: a population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 26. go.drugbank.com [go.drugbank.com]

The Structural Dance of Inhibition: A Deep Dive into CYP1B1 Ligand Structure-Activity Relationships

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 8, 2025 — The cytochrome P450 enzyme CYP1B1, a key player in the metabolism of both endogenous and xenobiotic compounds, has emerged as a significant target in oncology and other therapeutic areas due to its overexpression in a wide array of tumors.[1][2] Understanding the intricate relationship between the chemical structure of a ligand and its ability to inhibit or interact with CYP1B1 is paramount for the rational design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of CYP1B1 ligands, detailed experimental protocols for their evaluation, and visual representations of key biological pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of various compounds against CYP1B1 is a critical parameter in drug discovery. The following tables summarize the quantitative SAR data for several classes of CYP1B1 inhibitors, providing a comparative view of their efficacy.

Table 1: SAR of α-Naphthoflavone Derivatives as CYP1B1 Inhibitors

| Compound | Substituent (R) | IC50 (nM) for CYP1B1 | IC50 (nM) for CYP1A1 | IC50 (nM) for CYP1A2 | Selectivity for CYP1B1 over CYP1A1 | Selectivity for CYP1B1 over CYP1A2 |

| α-Naphthoflavone | - | 5 | 60 | 6 | 12 | 1.2 |

| 9e | 4-CF3 | 0.49 | - | - | - | - |

| 9j | 3,4-di-Cl | 0.52 | - | - | - | - |

Data compiled from multiple sources, including a study on α-naphthoflavone derivatives.[3] The potent inhibitory activity of compounds 9e and 9j, with IC50 values in the sub-nanomolar range, highlights the impact of specific substitutions on the α-naphthoflavone scaffold.[3]

Table 2: SAR of Stilbene Derivatives as CYP1B1 Inhibitors

| Compound | Structure | IC50 (nM) for CYP1B1 | IC50 (nM) for CYP1A1 | IC50 (nM) for CYP1A2 | Selectivity for CYP1B1 over CYP1A1 | Selectivity for CYP1B1 over CYP1A2 |

| 2,4,3',5'-Tetramethoxystilbene (TMS) | Methoxy-substituted stilbene | 6 | 300 | 3000 | 50 | 500 |

| 2,4,2',6'-Tetramethoxystilbene | Methoxy-substituted stilbene | 2 | 350 | 170 | 175 | 85 |

This table showcases the high potency and selectivity of methoxy-substituted stilbene derivatives for CYP1B1.[4][5] TMS, in particular, demonstrates over 50-fold greater inhibition of CYP1B1 compared to CYP1A1 and 500-fold greater inhibition compared to CYP1A2.[5]

Table 3: SAR of Flavonoid Derivatives as CYP1B1 Inhibitors

| Compound | Class | IC50 (µM) for CYP1B1 |

| Acacetin | Flavone | Potent inhibitor |

| Diosmetin | Flavone | Potent inhibitor |

| Eriodictyol | Flavanone | Poor inhibitor |

| Hesperetin | Flavanone | Selective inhibitor |

| Homoeriodictyol | Flavanone | Selective inhibitor (0.24 µM) |

| Naringenin | Flavanone | Poor inhibitor |

This table illustrates that hydroxy and/or methoxy substitutions at the 3' and 4' positions of the flavonoid structure are major determinants of selectivity for CYP1 enzymes.[6] For instance, homoeriodictyol selectively inhibits CYP1B1.[6]

Key Experimental Protocols

The accurate determination of a ligand's inhibitory potential is fundamental to SAR studies. The following are detailed methodologies for key experiments.

7-Ethoxyresorufin-O-Deethylase (EROD) Inhibition Assay

This assay is a widely used fluorometric method to measure the catalytic activity of CYP1A and CYP1B1 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP1B1.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-Ethoxyresorufin (EROD substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound and known inhibitor (positive control)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Reaction Mixture Preparation: In each well of the microplate, add the recombinant CYP1B1 enzyme and the NADPH regenerating system.

-

Inhibitor Addition: Add the diluted test compound or control to the respective wells. Include wells with buffer only (negative control) and wells with enzyme and buffer but no inhibitor (vehicle control).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 7-Ethoxyresorufin substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (excitation ~530 nm, emission ~590 nm) over time using a fluorescence plate reader. The product of the reaction, resorufin, is highly fluorescent.

-

Data Analysis:

-

Calculate the rate of resorufin formation (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to calculate the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving CYP1B1 and the workflows for its study is crucial for a comprehensive understanding.

Caption: CYP1B1-mediated metabolism of 17β-estradiol.

Caption: Activation of procarcinogens by CYP1B1.

Caption: General workflow for a CYP1B1 inhibitor SAR study.

Conclusion

The development of potent and selective CYP1B1 inhibitors is a promising strategy for cancer therapy and chemoprevention.[2] A thorough understanding of the structure-activity relationships, guided by robust experimental data, is essential for the design of next-generation therapeutics. This guide provides a foundational resource for researchers in this dynamic field, offering a compilation of quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological and experimental frameworks. The continued exploration of the chemical space around known CYP1B1 ligands will undoubtedly lead to the discovery of novel clinical candidates with improved efficacy and safety profiles.

References

- 1. Human CYP1B1 is regulated by estradiol via estrogen receptor [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Activation of chemically diverse procarcinogens by human cytochrome P-450 1B1. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The Activation of Procarcinogens by CYP1A1/1B1 and Related Chemo-Preventive Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Human CYP1B1 is regulated by estradiol via estrogen receptor. | Semantic Scholar [semanticscholar.org]

- 6. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]

In Silico Modeling of CYP1B1 Ligand Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in cancer research and drug development. Overexpressed in a wide array of tumors, it plays a crucial role in the metabolic activation of procarcinogens and the development of resistance to anticancer drugs. Understanding the molecular interactions between CYP1B1 and its ligands is paramount for the rational design of novel inhibitors with therapeutic potential. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to investigate these interactions at an atomic level, offering insights that can guide the synthesis and optimization of potent and selective CYP1B1 inhibitors. This technical guide provides an in-depth overview of the computational approaches used to model CYP1B1-ligand interactions, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Analysis of CYP1B1 Inhibitors

The inhibitory potency of various compounds against CYP1B1 is a critical parameter in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for a selection of known CYP1B1 inhibitors, highlighting the diversity of chemical scaffolds that can interact with the enzyme's active site.

| Inhibitor Class | Compound | CYP1B1 IC50 (nM) | Reference |

| Stilbenes | 2,4,3′,5′-Tetramethoxystilbene (TMS) | 6 | [1] |

| Pterostilbene | 3.2 | [2] | |

| Flavonoids | α-Naphthoflavone | 5 | [1] |

| Galangin (3,5,7-trihydroxyflavone) | 3 | [3] | |

| Coumarins | Bergamottin | 7170 | [2] |

| 6',7'-Dihydroxybergamottin | 8890 | [2] | |

| Anthraquinones | Emodin | - | - |

| Alkaloids | Berberine | - | [4] |

| Benzoxazolinones | Compound R-7 | 60 | [5] |

| Compound R-8 | 90 | [5] | |

| Miscellaneous | Paradisin A | 3560 | [2] |

| 3-hydroxy-3′-fluoro-6,7,10-trimethoxy-ANF | 0.043 | [3] | |

| Pyridin-2-yl substituted 6,7,10-trimethoxy-ANF | 0.07 | [3] |

Experimental Protocols: In Silico Methodologies

The following sections detail the typical computational protocols employed in the study of CYP1B1-ligand interactions.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.

1. Receptor Preparation:

-

Obtain Crystal Structure: The 3D crystal structure of human CYP1B1 is retrieved from the Protein Data Bank (PDB). A commonly used entry is 6IQ5.[4]

-

Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.[4] Hydrogen atoms are added, and the structure is energy minimized to relieve any steric clashes.[4][6]

-

Active Site Definition: The binding site is typically defined as the region encompassing the heme cofactor and surrounding amino acid residues.[4]

2. Ligand Preparation:

-

Obtain Ligand Structure: The 2D or 3D structure of the ligand is obtained from databases like PubChem or synthesized using chemical drawing software.[4]

-

Ligand Optimization: The ligand's geometry is optimized, and partial charges are assigned using computational chemistry software. This step is crucial for accurate scoring.[6]

3. Docking Simulation:

-

Software: Commonly used docking programs include AutoDock, GOLD, and CDOCKER.[4][7][8]

-

Algorithm: A search algorithm, often a genetic algorithm, is used to explore various conformations and orientations of the ligand within the active site.[7]

-

Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding free energy.[7]

4. Analysis of Results:

-

Binding Pose Analysis: The top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with active site residues.[4]

-

Visualization: The protein-ligand complex is visualized using molecular graphics software to understand the spatial arrangement of the interactions.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

1. System Preparation:

-

Initial Complex: The starting structure is typically the best-ranked pose from a molecular docking study.[5]

-

Force Field Selection: An appropriate force field is chosen to describe the atomic interactions. Common choices include AMBER and GROMACS.[6][9] The AMBER99SB-ILDN force field is often used for the protein, while the General Amber Force Field (GAFF) is used for the ligand.[9]

-

Solvation: The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model) to mimic physiological conditions.[9]

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.[9]

2. Simulation Execution:

-

Energy Minimization: The system's energy is minimized to remove any bad contacts or steric clashes.[9]

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the protein-ligand complex.[9]

-

Production Run: A long production simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the system's atomic motions.[5][9]

3. Trajectory Analysis:

-

Stability Assessment: The stability of the complex is evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over time.[10]

-

Flexibility Analysis: The root-mean-square fluctuation (RMSF) of individual residues is calculated to identify flexible regions of the protein.[10]

-

Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein is monitored throughout the simulation.

-

Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the simulation trajectory.

Signaling Pathways and Experimental Workflows

CYP1B1-Related Signaling Pathways

CYP1B1 expression and activity are modulated by complex signaling networks. Understanding these pathways is crucial for comprehending the broader biological context of CYP1B1 inhibition.

The Aryl Hydrocarbon Receptor (AhR) pathway is a primary regulator of CYP1B1 expression.[11][12] Upon binding to ligands such as polycyclic aromatic hydrocarbons (PAHs), the cytosolic AhR complex translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, leading to its transcriptional activation.[11][13]

CYP1B1 has also been shown to activate the Wnt/β-catenin signaling pathway.[14][15] This occurs through the upregulation of the transcription factor Sp1, which in turn increases the expression of β-catenin.[14] Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and metastasis, such as c-Myc and Cyclin D1.[14][16]

In Silico Drug Discovery Workflow for CYP1B1 Inhibitors

The process of discovering and optimizing CYP1B1 inhibitors using computational methods follows a structured workflow.

This workflow begins with the virtual screening of large compound libraries against the CYP1B1 active site.[17] Promising hits are then subjected to more rigorous molecular docking studies to predict their binding modes and affinities. The most promising candidates are further evaluated using molecular dynamics simulations to assess their stability and dynamic behavior within the binding pocket.[10][17] Binding free energy calculations provide a more accurate estimation of binding affinity. The insights gained from these computational studies guide the iterative process of lead optimization, where chemical modifications are proposed to enhance potency and selectivity. Finally, the most promising computationally designed compounds are synthesized and validated through in vitro experimental assays.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potential benzoxazolinones as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and in vitro analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. connectjournals.com [connectjournals.com]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 15. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of CYP1B1-specific candidate inhibitors using combination of in silico screening, integrated knowledge-based filtering, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of CYP1B1 Ligands

To Researchers, Scientists, and Drug Development Professionals,

This guide addresses the topic of the pharmacokinetics (PK) and pharmacodynamics (PD) of ligands targeting Cytochrome P450 1B1 (CYP1B1). A comprehensive search for a specific molecule identified as "CYP1B1 ligand 2" did not yield a singular, publicly identifiable compound with this designation in scientific literature. The term appears to be a placeholder or a non-standard identifier.

Therefore, this document provides a foundational overview of the principles governing the PK and PD of compounds that interact with CYP1B1, using well-documented examples of substrates and inhibitors. This framework is intended to serve as a guide for researchers studying novel CYP1B1 ligands.

Introduction to CYP1B1

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics (including drugs and procarcinogens) and endogenous compounds like steroid hormones.[1][2] Unlike most CYP enzymes, CYP1B1 is expressed at very low levels in the liver but is found in extrahepatic tissues such as the breast, prostate, uterus, and lungs.[2][3] Notably, CYP1B1 is overexpressed in a wide variety of human cancers, making it a significant target for cancer therapy and chemoprevention.[1][2][4]

Pharmacological Significance:

-

Procarcinogen Activation: CYP1B1 metabolically activates procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), into their ultimate carcinogenic forms.[5][6][7]

-

Hormone Metabolism: It plays a key role in estrogen metabolism, primarily catalyzing the 4-hydroxylation of 17β-estradiol (E2).[3][8] The resulting metabolite, 4-hydroxyestradiol, is genotoxic and implicated in the initiation of hormone-related cancers.[2][6]

-

Drug Resistance: Overexpression of CYP1B1 in tumors can lead to resistance to various anticancer drugs, such as docetaxel and tamoxifen, by metabolizing them into inactive forms.[2][9]

Pharmacodynamics of CYP1B1 Ligands

The pharmacodynamics of a CYP1B1 ligand describe its biochemical and physiological effects, stemming from its interaction with the enzyme. Ligands can be broadly categorized as substrates or inhibitors.

2.1. Mechanism of Action

CYP1B1 inhibitors block the enzyme's activity, which is a key strategy in cancer therapy.[1] Inhibition can prevent the activation of procarcinogens and sensitize tumor cells to chemotherapy.[1][6] The primary mechanisms of inhibition are:

-

Competitive Inhibition: The ligand binds to the active site of CYP1B1, preventing the substrate from binding. Examples include the anti-hormonal agent flutamide and the chemotherapy drug docetaxel.[9]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[1] Tamoxifen acts as a noncompetitive inhibitor.[9]

-

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Proanthocyanidin, a natural polyphenol, has been shown to exert mixed-type inhibition.[6]

2.2. Signaling Pathways

CYP1B1 expression and activity are integrated into complex cellular signaling networks. A ligand's pharmacodynamic effect is often linked to these pathways.

-

Aryl Hydrocarbon Receptor (AhR) Pathway: The primary pathway for regulating CYP1B1 expression is through the Aryl Hydrocarbon Receptor (AhR).[5] Xenobiotics like PAHs bind to AhR, which then translocates to the nucleus, dimerizes with ARNT, and binds to response elements in the CYP1B1 promoter to induce its transcription.[7][10]

-

Estrogen Receptor (ERα) Pathway: In hormone-sensitive cancers, CYP1B1 expression can be induced by estrogen receptor alpha (ERα). Prostaglandin E2 (PGE2), for instance, can induce CYP1B1 expression through ligand-independent activation of ERα via downstream signaling kinases like ERK and Akt.[11]

Below is a generalized diagram illustrating the AhR-mediated induction of CYP1B1.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1B1 induction.

Pharmacokinetics of CYP1B1 Ligands

The pharmacokinetics of a CYP1B1 ligand—its absorption, distribution, metabolism, and excretion (ADME)—determine its concentration at the enzyme's location and the duration of its effect.

3.1. Absorption and Distribution

Ligands targeting CYP1B1 are typically small molecules that can be orally absorbed. Their distribution is a critical factor, as CYP1B1 is expressed in specific extrahepatic tissues. A successful therapeutic agent must achieve sufficient concentrations in target tissues (e.g., tumors) where CYP1B1 is overexpressed, while minimizing exposure to non-target tissues.

3.2. Metabolism and Excretion

CYP1B1 itself is a metabolic enzyme. Therefore, a ligand may be a substrate for CYP1B1 or other CYP enzymes (e.g., CYP1A1, CYP1A2, CYP3A4).[9][12] This can create complex PK-PD relationships:

-

Substrate Ligands: If the ligand is a substrate, its metabolism by CYP1B1 could lead to its inactivation (e.g., flutamide) or activation (in the case of a prodrug).[9]

-

Inhibitor Ligands: If the ligand is an inhibitor, its own metabolism by other enzymes will determine its half-life and duration of action.

Table 1: Example Kinetic Parameters for CYP1B1 Interactions

This table presents example kinetic data for known interactions with CYP1B1 to illustrate the types of quantitative data essential for characterizing a novel ligand.

| Compound | Interaction Type | Parameter | Value | Source |

| 17β-Estradiol | Substrate (4-hydroxylation) | Km | 40 ± 8 µM | [8] |

| kcat | 4.4 ± 0.4 min-1 | [8] | ||

| kcat/Km | 110 mM-1min-1 | [8] | ||

| Flutamide | Competitive Inhibitor | Ki | 1.0 µM | [9] |

| Docetaxel | Competitive Inhibitor | Ki | 28.0 µM | [9] |

| Tamoxifen | Noncompetitive Inhibitor | Ki | 5.0 µM | [9] |

| Proanthocyanidin | Mixed-type Inhibitor | IC50 | 2.53 ± 0.01 µM | [6] |

Experimental Protocols for Characterization

To characterize a novel ligand like "this compound," a series of standardized in vitro and in vivo experiments are required.

4.1. In Vitro Enzyme Kinetic Assays

Objective: To determine the type and potency of inhibition or the kinetics of metabolism.

Methodology:

-

System: Use recombinant human CYP1B1 enzyme, often co-expressed with cytochrome P450 reductase in systems like baculovirus-infected insect cells.

-

Probe Substrate: A fluorescent probe substrate (e.g., 7-ethoxyresorufin) is commonly used. CYP1B1 metabolizes it to a fluorescent product (resorufin), which can be easily quantified.

-

Procedure: a. Incubate the recombinant enzyme with the probe substrate and varying concentrations of the test ligand. b. Initiate the reaction by adding the cofactor NADPH. c. Monitor the rate of fluorescent product formation over time using a plate reader.

-

Data Analysis: a. To determine IC50, plot the reaction rate against the logarithm of the inhibitor concentration. b. To determine the mechanism of inhibition (Ki), perform the assay with multiple concentrations of both the probe substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.[6]

4.2. Cellular Assays

Objective: To assess the ligand's effect on CYP1B1 activity and downstream cellular processes in a biological context.

Methodology:

-

Cell Lines: Use cancer cell lines known to overexpress CYP1B1 (e.g., MCF-7 breast cancer cells) and control cell lines with low or no expression.[11]

-

CYP1B1 Induction/Inhibition: Treat cells with the test ligand and measure changes in CYP1B1 mRNA (via qRT-PCR) and protein levels (via Western blot).

-

Metabolite Profiling: Treat cells with a known CYP1B1 substrate (e.g., 17β-estradiol) in the presence or absence of the test ligand. Quantify the formation of metabolites (e.g., 4-hydroxyestradiol) using LC-MS/MS.

-

Phenotypic Assays: Evaluate downstream effects, such as cell proliferation (e.g., MTT assay), apoptosis, or changes in cell cycle.

4.3. In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To determine the ADME properties of the ligand and its efficacy in a whole-organism model.

Methodology:

-

Animal Model: Use appropriate animal models, such as mice bearing xenograft tumors derived from human cancer cell lines overexpressing CYP1B1.

-

PK Study: a. Administer the ligand to animals via the intended clinical route (e.g., oral gavage, intravenous injection). b. Collect blood samples at various time points. c. Quantify the concentration of the parent drug and any major metabolites in plasma using LC-MS/MS. d. Calculate key PK parameters: Cmax, Tmax, AUC, clearance, and half-life.

-

PD Study: a. Administer the ligand to tumor-bearing animals. b. At the end of the study, collect tumors and other relevant tissues. c. Measure tumor growth inhibition over the treatment period. d. Analyze tissue samples for target engagement (e.g., inhibition of CYP1B1 activity) and downstream biomarkers.

The logical workflow for characterizing a novel CYP1B1 ligand is depicted below.

Caption: High-level experimental workflow for a novel CYP1B1 ligand.

Conclusion

While the specific entity "this compound" remains unidentified, the principles for its characterization are well-established. A thorough investigation of its pharmacodynamics would involve defining its mechanism of action on the CYP1B1 enzyme and its impact on relevant cellular signaling pathways. A corresponding pharmacokinetic analysis is essential to understand its ADME profile and ensure adequate exposure at the target site. The successful development of any novel CYP1B1 ligand requires a systematic integration of in vitro and in vivo studies to build a comprehensive PK/PD model, ultimately guiding its potential clinical application.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 8. Cytochrome P450 1B1 (CYP1B1) pharmacogenetics: association of polymorphisms with functional differences in estrogen hydroxylation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human CYP1B1 and anticancer agent metabolism: mechanism for tumor-specific drug inactivation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological roles of cytochrome P450 1A1, 1A2, and 1B1 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 induces CYP1B1 expression via ligand-independent activation of the ERalpha pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP1B1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to Identifying Endogenous Ligands for CYP1B1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a crucial extrahepatic enzyme involved in the metabolism of a wide array of endogenous compounds and xenobiotics. Its significant role in the biotransformation of hormones, fatty acids, and other signaling molecules has implicated it in the pathophysiology of various diseases, including cancer, glaucoma, and cardiovascular conditions.[1][2][3] Understanding the interactions between CYP1B1 and its endogenous ligands is paramount for elucidating its physiological functions and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the key endogenous ligands of CYP1B1, detailed experimental methodologies for their identification and characterization, and insights into the signaling pathways they modulate.

Endogenous Ligands of CYP1B1: A Quantitative Overview

CYP1B1 metabolizes a diverse range of endogenous substrates, with steroids, fatty acids, melatonin, and retinoids being the most prominent classes. The following tables summarize the key kinetic parameters for the interaction of these ligands with human CYP1B1.

| Endogenous Ligand | Metabolite(s) | K_m_ (μM) | V_max_ (pmol/min/pmol P450 or nmol/min/nmol P450) | k_cat_ (min⁻¹) | k_cat_/K_m_ (mM⁻¹ min⁻¹) | Reference(s) |

| Steroids | ||||||

| 17β-Estradiol (E2) | 4-hydroxyestradiol (4-OH-E2) | 40 ± 8 | 4.4 ± 0.4 | 110 | [4] | |

| 2-hydroxyestradiol (2-OH-E2) | 34 ± 4 | 1.9 ± 0.1 | 55 | [4] | ||

| 16α-hydroxyestradiol (16α-OH-E2) | 39 ± 5.7 | 0.30 ± 0.02 | 7.6 | [4] | ||

| Testosterone | 6β-hydroxytestosterone | 0.15 nmol/min/nmol P450 | [5] | |||

| 15α-hydroxytestosterone | 0.02 nmol/min/nmol P450 | [5] | ||||

| 16α-hydroxytestosterone | 0.09 nmol/min/nmol P450 | [5] | ||||

| Progesterone | 6β-hydroxyprogesterone | 0.74 nmol/min/nmol P450 | [5] | |||

| 16α-hydroxyprogesterone | 0.91 nmol/min/nmol P450 | [5] | ||||

| Fatty Acids | ||||||

| Arachidonic Acid | Hydroxyeicosatetraenoic acids (HETEs) and Epoxyeicosatrienoic acids (EETs) | ~30 | [3][6] | |||

| Neurohormones | ||||||

| Melatonin | 6-hydroxymelatonin | 30.9 ± 3.76 | 5.31 ± 0.21 pmol/min/pmol P450 | [5][7] | ||

| Retinoids | ||||||

| all-trans-Retinol | all-trans-Retinal | [3][6] | ||||

| all-trans-Retinal | all-trans-Retinoic Acid | [3][6] |

Experimental Protocols

Recombinant Human CYP1B1 Expression and Purification

Objective: To produce purified, active CYP1B1 for use in in vitro assays.

Methodology:

-

Vector Construction: The coding sequence of human CYP1B1 is cloned into an E. coli expression vector, such as pCW. Codons 2-4 are often removed, and the N-terminal sequence modified to optimize expression.[8]

-

Expression: The expression vector is transformed into a suitable E. coli strain. The bacterial culture is grown to an optimal density, and protein expression is induced. For co-expression of NADPH-P450 reductase, a bicistronic vector can be utilized.[8]

-

Cell Lysis and Membrane Preparation: Bacterial cells are harvested and lysed. The membrane fraction containing the recombinant CYP1B1 is isolated by centrifugation.

-

Purification: The membrane-bound CYP1B1 is solubilized and purified using a series of chromatography steps, including DEAE, CM, and hydroxylapatite chromatography.[8]

-

Characterization: The purity of the enzyme is assessed by SDS-PAGE. The concentration and functional integrity are determined by spectrophotometric analysis (e.g., CO-difference spectrum) to confirm the presence of the heme prosthetic group.

CYP1B1 Enzymatic Activity Assay (Ethoxyresorufin-O-deethylase - EROD Assay)

Objective: To measure the catalytic activity of CYP1B1 and to screen for potential inhibitors.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), MgCl₂, an NADPH regenerating system (including NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the recombinant CYP1B1 enzyme.

-

Substrate Addition: The fluorogenic substrate 7-ethoxyresorufin is added to initiate the reaction.

-

Incubation: The plate is incubated at 37°C for a predetermined time.

-

Fluorescence Measurement: The production of the fluorescent product, resorufin, is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: The rate of resorufin formation is calculated to determine the enzyme's activity. For inhibitor screening, the percentage of inhibition is calculated relative to a control without the inhibitor.

Mass Spectrometry-Based Metabolite Identification

Objective: To identify the metabolites of endogenous ligands produced by CYP1B1.